molecular formula C25H20N2O6S B11575929 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575929
M. Wt: 476.5 g/mol
InChI Key: GMHGQDDMKBEBBL-UHFFFAOYSA-N
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Description

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of thiazole, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Construction of the chromeno-pyrrole core via condensation reactions.
  • Introduction of functional groups such as acetyl, methyl, ethoxy, and hydroxyl groups through substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scaling up the reaction from laboratory to industrial scale while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include:

  • Compounds with thiazole rings.
  • Compounds with chromeno-pyrrole cores.
  • Compounds with similar functional groups such as acetyl, methyl, ethoxy, and hydroxyl groups.

Uniqueness

The uniqueness of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of structural features and functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O6S/c1-4-32-18-11-14(9-10-16(18)29)20-19-21(30)15-7-5-6-8-17(15)33-22(19)24(31)27(20)25-26-12(2)23(34-25)13(3)28/h5-11,20,29H,4H2,1-3H3

InChI Key

GMHGQDDMKBEBBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=CC=CC=C5C3=O)O

Origin of Product

United States

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